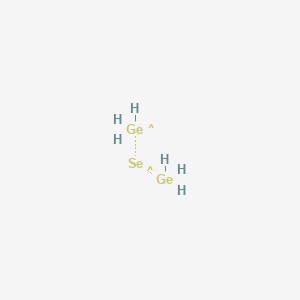
CID 6336283
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of digermaselenane typically involves the reaction of germanium-based precursors with selenium sources under controlled conditions. One common method is the reaction of germanium dihalides with sodium selenide in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran at elevated temperatures to facilitate the formation of the Ge-Se bond.
Industrial Production Methods
Industrial production of digermaselenane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity digermaselenane suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Digermaselenane undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form germanium-selenium oxides.
Reduction: Reaction with reducing agents to yield lower oxidation state compounds.
Substitution: Replacement of selenium or germanium atoms with other elements or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under inert atmosphere conditions.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute selenium or germanium atoms.
Major Products Formed
Oxidation: Germanium-selenium oxides.
Reduction: Lower oxidation state germanium-selenium compounds.
Substitution: Halogenated germanium or selenium derivatives.
Aplicaciones Científicas De Investigación
Digermaselenane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and materials with unique properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and electronic devices due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of digermaselenane involves its interaction with molecular targets through the formation of covalent bonds. The germanium and selenium atoms in the compound can interact with various biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Digermane: Contains two germanium atoms bonded to each other without selenium.
Diselenane: Contains two selenium atoms bonded to each other without germanium.
Germaselenane: Contains one germanium and one selenium atom.
Uniqueness of Digermaselenane
Digermaselenane is unique due to the presence of both germanium and selenium atoms, which impart distinct chemical and physical properties
Propiedades
Número CAS |
24254-18-0 |
|---|---|
Fórmula molecular |
Ge2H6Se |
Peso molecular |
230.3 g/mol |
InChI |
InChI=1S/2GeH3.Se/h2*1H3; |
Clave InChI |
SIKPKFYYUYULKA-UHFFFAOYSA-N |
SMILES canónico |
[GeH3].[GeH3].[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol](/img/structure/B14139794.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)
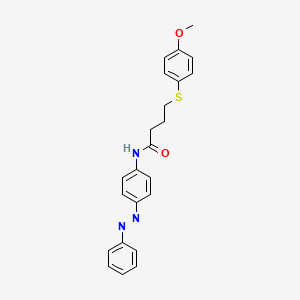

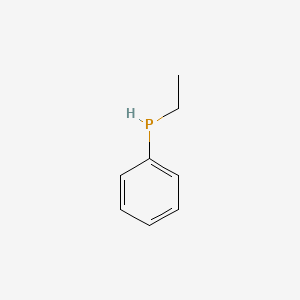

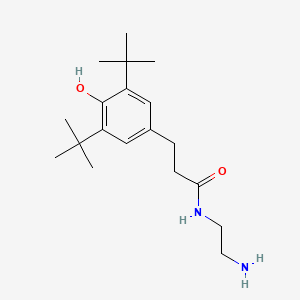
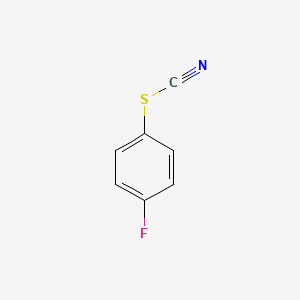
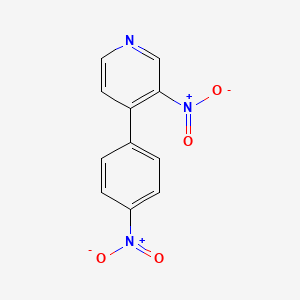
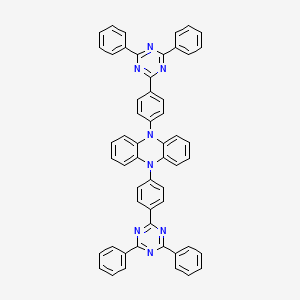
![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
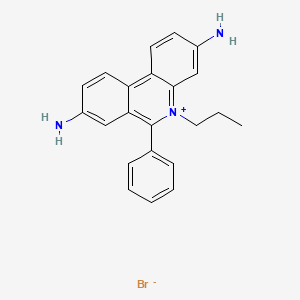
![(5-amino-1H-imidazol-4-yl)[5-hydroxy-3-(naphthalen-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14139867.png)

